N-[3-[2,4-bis(2-methylbutan-2-yl)phenoxy]propoxy]-4-chloro-3-nitroaniline
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Overview
Description
N-[3-[2,4-bis(2-methylbutan-2-yl)phenoxy]propoxy]-4-chloro-3-nitroaniline is a complex organic compound characterized by its unique molecular structureIts molecular formula is C24H32ClN3O4, and it has a molecular weight of approximately 461.98 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-[2,4-bis(2-methylbutan-2-yl)phenoxy]propoxy]-4-chloro-3-nitroaniline typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Preparation of 2,4-bis(2-methylbutan-2-yl)phenol: This intermediate is synthesized through the alkylation of phenol with 2-methylbutan-2-ol in the presence of an acid catalyst.
Formation of 2,4-bis(2-methylbutan-2-yl)phenoxypropane: The intermediate phenol is then reacted with 1-bromopropane under basic conditions to form the ether linkage.
Nitration and Chlorination: The resulting compound undergoes nitration and chlorination to introduce the nitro and chloro groups at specific positions on the aromatic ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-[3-[2,4-bis(2-methylbutan-2-yl)phenoxy]propoxy]-4-chloro-3-nitroaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of corresponding amines.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH), to facilitate the reaction.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[3-[2,4-bis(2-methylbutan-2-yl)phenoxy]propoxy]-4-chloro-3-nitroaniline has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[3-[2,4-bis(2-methylbutan-2-yl)phenoxy]propoxy]-4-chloro-3-nitroaniline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cellular processes, leading to the desired biological effect .
Comparison with Similar Compounds
Similar Compounds
3-[2,4-bis(2-methylbutan-2-yl)phenoxy]benzene-1,2-dicarbonitrile: Similar in structure but with different functional groups.
N-[4-[2,4-bis(2-methylbutan-2-yl)phenoxy]butyl]-3,4,5-trimethoxybenzamide: Another structurally related compound with different substituents.
Uniqueness
N-[3-[2,4-bis(2-methylbutan-2-yl)phenoxy]propoxy]-4-chloro-3-nitroaniline is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its unique structure allows for specific interactions with molecular targets, making it valuable for various scientific applications .
Properties
IUPAC Name |
N-[3-[2,4-bis(2-methylbutan-2-yl)phenoxy]propoxy]-4-chloro-3-nitroaniline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H35ClN2O4/c1-7-24(3,4)18-10-13-23(20(16-18)25(5,6)8-2)31-14-9-15-32-27-19-11-12-21(26)22(17-19)28(29)30/h10-13,16-17,27H,7-9,14-15H2,1-6H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVRBVFWEMCYCQE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C1=CC(=C(C=C1)OCCCONC2=CC(=C(C=C2)Cl)[N+](=O)[O-])C(C)(C)CC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H35ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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